PI3Kgamma inhibitor 1

Description

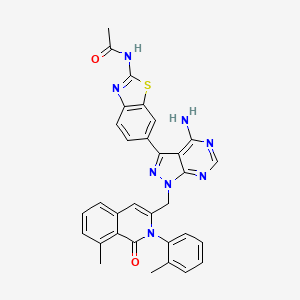

Structure

3D Structure

Properties

IUPAC Name |

N-[6-[4-amino-1-[[8-methyl-2-(2-methylphenyl)-1-oxoisoquinolin-3-yl]methyl]pyrazolo[3,4-d]pyrimidin-3-yl]-1,3-benzothiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H26N8O2S/c1-17-7-4-5-10-24(17)40-22(13-20-9-6-8-18(2)26(20)31(40)42)15-39-30-27(29(33)34-16-35-30)28(38-39)21-11-12-23-25(14-21)43-32(37-23)36-19(3)41/h4-14,16H,15H2,1-3H3,(H2,33,34,35)(H,36,37,41) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHZBJJRBPXOONG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(N(C2=O)C3=CC=CC=C3C)CN4C5=NC=NC(=C5C(=N4)C6=CC7=C(C=C6)N=C(S7)NC(=O)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H26N8O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657497 |

Source

|

| Record name | N-[6-(4-Amino-1-{[8-methyl-2-(2-methylphenyl)-1-oxo-1,2-dihydroisoquinolin-3-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-1,3-benzothiazol-2-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172118-03-4 |

Source

|

| Record name | N-[6-(4-Amino-1-{[8-methyl-2-(2-methylphenyl)-1-oxo-1,2-dihydroisoquinolin-3-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-1,3-benzothiazol-2-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Selective PI3Kγ Inhibitors

Executive Summary

The phosphoinositide 3-kinase gamma (PI3Kγ) isoform has emerged as a critical node in regulating immune responses, particularly within the tumor microenvironment (TME). Unlike other ubiquitously expressed Class I PI3K isoforms, PI3Kγ is predominantly found in leukocytes, making it an attractive therapeutic target for modulating immune suppression in cancer and inflammation.[1] This guide provides a detailed examination of the mechanism of action of selective PI3Kγ inhibitors, with a primary focus on the clinical candidate Eganelisib (IPI-549). We will dissect the molecular interactions, the profound functional consequences on myeloid cell biology, and the validated experimental protocols essential for characterizing these targeted agents.

The PI3Kγ Signaling Axis: A Master Regulator of Leukocyte Function

The PI3K family comprises lipid kinases that phosphorylate the 3'-hydroxyl group of phosphoinositides, generating critical second messengers.[2] Class I PI3Ks, which are heterodimers of a catalytic (p110) and a regulatory subunit, are central to signaling pathways that control cell growth, survival, and motility.[3]

The Class IB isoform, PI3Kγ, consists of the p110γ catalytic subunit and one of two regulatory subunits, p101 or p84.[4] Its activation is uniquely tied to G-protein coupled receptors (GPCRs), such as chemokine receptors, which are pivotal for directing leukocyte migration.[5]

Activation and Downstream Signaling: Upon GPCR activation by ligands like chemokines (e.g., CCL5/RANTES), the dissociated Gβγ subunits of heterotrimeric G-proteins recruit the PI3Kγ complex to the plasma membrane.[6] This recruitment, along with direct allosteric activation, stimulates the kinase activity of p110γ. The enzyme then phosphorylates its primary substrate, phosphatidylinositol (4,5)-bisphosphate (PIP2), to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4]

PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT (also known as Protein Kinase B, PKB).[4] This membrane localization of AKT facilitates its phosphorylation and activation by kinases like PDK1. Activated AKT then phosphorylates a multitude of downstream substrates, including the mechanistic target of rapamycin (mTOR), to orchestrate cellular responses such as:

-

Cell Migration and Chemotaxis: Essential for immune cell trafficking to sites of inflammation or tumors.[5]

-

Cell Survival and Proliferation: Critical for immune cell expansion and function.[2]

-

Gene Expression Programming: Directing the functional phenotype of immune cells, such as macrophages.[7]

Caption: Competitive inhibition of ATP binding in the p110γ kinase domain.

Selectivity Profile of PI3Kγ Inhibitors The potency and selectivity of an inhibitor are quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates higher potency. The ratio of IC50 values for different isoforms demonstrates selectivity.

| Inhibitor | PI3Kγ IC50 | PI3Kα IC50 | PI3Kβ IC50 | PI3Kδ IC50 | Selectivity (γ vs α/β/δ) | Reference |

| Eganelisib (IPI-549) | 1.2 nM | >175 nM | >1000 nM | >1000 nM | >146-fold vs α; >833-fold vs β/δ | [8] |

| AS-605240 | 8 nM | 60 nM | 270 nM | 300 nM | 7.5-fold vs α; >30-fold vs β/δ | [9][10] |

Functional Ramifications: Reprogramming the Immunosuppressive Tumor Microenvironment

The most significant therapeutic impact of PI3Kγ inhibition lies in its ability to modulate the function of tumor-associated myeloid cells, particularly macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs). [7][11]In many solid tumors, these cells adopt an immunosuppressive, pro-tumoral M2-like phenotype, which actively suppresses the anti-cancer activity of cytotoxic T cells and promotes tumor growth, angiogenesis, and metastasis. [7] PI3Kγ signaling is a key driver of this M2 polarization. [7]It promotes the expression of immunosuppressive factors like Arginase-1 and IL-10 while suppressing pro-inflammatory, anti-tumor M1 factors like iNOS and IL-12. [6][7] By inhibiting PI3Kγ, drugs like Eganelisib achieve the following:

-

Block Myeloid Cell Recruitment: Inhibition of PI3Kγ impairs the chemotactic response of monocytes and neutrophils to the tumor, reducing the influx of immunosuppressive precursor cells. [12]2. Reprogram Macrophages: It blocks the signaling required for M2 polarization, effectively "reprogramming" TAMs toward a pro-inflammatory, anti-tumor M1-like phenotype. [11]3. Alleviate Immune Suppression: M1-like macrophages enhance, rather than suppress, the function of cytotoxic T lymphocytes (CTLs). They present tumor antigens and release pro-inflammatory cytokines that activate and recruit T cells. [13]4. Enhance Immunotherapy: This shift from an immunosuppressive ("cold") to an immunostimulatory ("hot") TME can overcome resistance to immune checkpoint inhibitors (e.g., anti-PD-1), creating a synergistic anti-tumor effect. [13][14]

Caption: PI3Kγ inhibition remodels the tumor microenvironment.

Key Methodologies for Inhibitor Characterization

A multi-tiered experimental approach is required to validate the mechanism of action, potency, selectivity, and efficacy of a PI3Kγ inhibitor.

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™)

Causality & Principle: This assay directly measures the enzymatic activity of purified PI3Kγ and its inhibition. It quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to enzyme activity. The ADP-Glo™ system uses a two-step reaction: first, unused ATP is depleted, then ADP is converted back to ATP, which is used to drive a luciferase reaction, producing a luminescent signal. This provides a robust, high-throughput method to determine the IC50 value. [15][16] Step-by-Step Methodology:

-

Reaction Setup: In a 96-well plate, combine recombinant human PI3Kγ enzyme, the lipid substrate (PIP2), and assay buffer.

-

Inhibitor Addition: Add serial dilutions of the test compound (e.g., Eganelisib) or a vehicle control (DMSO).

-

Initiate Reaction: Add a defined concentration of ATP (e.g., 25 µM) to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes). [15]4. First Detection Step: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Second Detection Step: Add Kinase Detection Reagent, which converts ADP to ATP and contains the luciferase/luciferin mixture. Incubate for 30 minutes.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Plot the luminescent signal against the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.

Protocol 2: Cell-Based Target Engagement Assay (p-AKT Western Blot)

Causality & Principle: This assay validates that the inhibitor can enter a cell and engage its target to block downstream signaling. By measuring the phosphorylation level of AKT at a key activation site (Serine 473), we can directly assess the inhibition of the PI3K pathway in a cellular context. A reduction in p-AKT levels upon inhibitor treatment confirms on-target activity. [17] Step-by-Step Methodology:

-

Cell Culture: Plate myeloid cells (e.g., RAW264.7 mouse macrophages or human THP-1 monocytes) in 6-well plates and culture until 70-80% confluent. [10][17]2. Serum Starvation (Optional): To reduce basal signaling, serum-starve cells for 3-4 hours. [17]3. Inhibitor Pre-treatment: Treat cells with various concentrations of the PI3Kγ inhibitor or vehicle control for 1-2 hours.

-

Stimulation: Activate the PI3Kγ pathway by adding a GPCR agonist (e.g., C5a or MCP-1) for a short period (e.g., 5-10 minutes). [10][17]5. Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blot:

-

Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate with a primary antibody against p-AKT (Ser473).

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect signal using an ECL chemiluminescent substrate and an imaging system.

-

-

Normalization: Strip the membrane and re-probe with an antibody for total AKT to ensure equal protein loading. Densitometry is used to quantify the ratio of p-AKT to total AKT.

Caption: Workflow for p-AKT (Ser473) Western Blot analysis.

Conclusion

Selective PI3Kγ inhibitors represent a sophisticated class of targeted therapies that function through a well-defined mechanism of action. By competitively inhibiting ATP binding to the p110γ catalytic subunit, these agents effectively shut down a key signaling pathway that governs the recruitment and function of immunosuppressive myeloid cells. The primary therapeutic consequence, particularly in oncology, is the reprogramming of the tumor microenvironment from a state of immune tolerance to one of active anti-tumor immunity. The experimental protocols detailed herein provide a robust framework for the comprehensive evaluation of novel PI3Kγ inhibitors, ensuring scientific integrity from biochemical validation to functional cellular and in vivo efficacy.

References

-

Eganelisib - Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]

-

Zundler, S., et al. (2023). The role of PI3Kγ in the immune system: new insights and translational implications. Mucosal Immunology. Available at: [Link]

-

Okkenhaug, K. (2013). Signalling by the phosphoinositide 3-kinase family in immune cells. Nature Reviews Immunology. Available at: [Link]

-

Eganelisib - Drug Targets, Indications, Patents. (n.d.). Patsnap Synapse. Retrieved January 10, 2026, from [Link]

-

AS-605240 | PI3K Inhibitor. (n.d.). AdooQ® Bioscience. Retrieved January 10, 2026, from [Link]

-

EGANELISIB – Application in Therapy and Current Clinical Research. (n.d.). Clinicaltrials.eu. Retrieved January 10, 2026, from [Link]

-

Definition of PI3K-gamma inhibitor IPI-549. (n.d.). NCI Drug Dictionary, National Cancer Institute. Retrieved January 10, 2026, from [Link]

-

Characterization of novel phosphoinositide 3-kinase gamma inhibitors: ex vivo selectivity profiles and cellular functionality. (2007). The Physiological Society. Available at: [Link]

-

Shepherd, P. R., et al. (2018). Structural Determinants of Isoform Selectivity in PI3K Inhibitors. Molecules. Available at: [Link]

-

Rathinaswamy, M. K., et al. (2024). Allosteric activation or inhibition of PI3Kγ mediated through conformational changes in the p110γ helical domain. eLife. Available at: [Link]

-

Ambudkar, S. V., et al. (2020). Immuno-oncology agent IPI-549 is a modulator of P-glycoprotein (P-gp, MDR1, ABCB1)-mediated multidrug resistance (MDR) in cancer: in vitro and in vivo. Oncotarget. Available at: [Link]

-

Zundler, S., et al. (2023). PI3Kγ in Tumour Inflammation: Bridging Immune Response and Cancer Progression—A Mini‐Review. Cancers. Available at: [Link]

-

Eganelisib - Infinity Pharmaceuticals. (n.d.). AdisInsight. Retrieved January 10, 2026, from [Link]

-

Wang, Y., et al. (2022). Discovery of novel selective PI3Kγ inhibitors through combining machine learning-based virtual screening with multiple protein structures and bio-evaluation. Frontiers in Pharmacology. Available at: [Link]

-

PI3K Activation, Inhibition, & Medical Implications. (2012). Proteopedia. Available at: [Link]

-

PI3Kγ (p110γ/PIK3R5) Assay Kit. (n.d.). BPS Bioscience. Retrieved January 10, 2026, from [Link]

-

Investigational PI3K-γ Inhibitor Eganelisib Plus Nivolumab Elicits Early Efficacy in Head and Neck Cancer, Melanoma. (2020). OncLive. Retrieved January 10, 2026, from [Link]

-

Kaneda, M. M., et al. (2014). Abstract 3650: PI3-kinase gamma controls the macrophage M1-M2 switch, thereby promoting tumor immunosuppression and progression. Cancer Research. Available at: [Link]

-

The role of PI3K in immune cells. (n.d.). Semantic Scholar. Retrieved January 10, 2026, from [Link]

-

Evans, C. A., et al. (2016). Discovery of a Selective Phosphoinositide-3-Kinase (PI3K)-γ Inhibitor (IPI-549) as an Immuno-Oncology Clinical Candidate. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Amans, D., et al. (2020). Discovery of Potent and Selective PI3Kγ Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

Chen, Y., et al. (2023). Development of PI3Kγ selective inhibitors: the strategies and application. Acta Pharmaceutica Sinica B. Available at: [Link]

-

Vadas, O., et al. (2011). Structural Basis for Activation and Inhibition of Class I Phosphoinositide 3-Kinases. Science Signaling. Available at: [Link]

-

Chen, Y., et al. (2023). Development of PI3Kγ selective inhibitors: the strategies and application. Acta Pharmaceutica Sinica B. Available at: [Link]

-

Vadas, O., et al. (2011). Structural basis for activation and inhibition of class I phosphoinositide 3-kinases. Science Signaling. Available at: [Link]

-

Discovery of Highly Isoform Selective Orally Bioavailable Phosphoinositide 3-Kinase (PI3K)-γ Inhibitors. (2017). Journal of Medicinal Chemistry. Available at: [Link]

-

Venable, J. D., et al. (2010). Phosphoinositide 3-kinase gamma (PI3Kgamma) inhibitors for the treatment of inflammation and autoimmune disease. Recent Patents on Inflammation & Allergy Drug Discovery. Available at: [Link]

-

Vanhaesebroeck, B., et al. (2016). Targeting PI3K in cancer: impact on tumor cells, their protective stroma, angiogenesis and immunotherapy. Cancer Discovery. Available at: [Link]

-

Phosphoinositide 3-kinase inhibitor - Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]

-

Targeting PI3K-gamma in myeloid driven tumour immune suppression. (2024). bioRxiv. Available at: [Link]

-

Wu, P., et al. (2022). Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK). Acta Pharmaceutica Sinica B. Available at: [Link]

-

The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. (2023). MDPI. Available at: [Link]

-

Discovery of a Selective Phosphoinositide-3-Kinase (PI3K)-γ Inhibitor (IPI-549) as an Immuno-Oncology Clinical Candidate. (2016). ACS Medicinal Chemistry Letters. Available at: [Link]

-

Cell-based Kinase Assays. (n.d.). Profacgen. Retrieved January 10, 2026, from [Link]

Sources

- 1. Development of PI3Kγ selective inhibitors: the strategies and application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Signalling by the phosphoinositide 3-kinase family in immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The role of PI3Kγ in the immune system: new insights and translational implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphoinositide 3-kinase gamma (PI3Kgamma) inhibitors for the treatment of inflammation and autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PI3Kγ in Tumour Inflammation: Bridging Immune Response and Cancer Progression—A Mini‐Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. selleckchem.com [selleckchem.com]

- 9. adooq.com [adooq.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Immuno-oncology agent IPI-549 is a modulator of P-glycoprotein (P-gp, MDR1, ABCB1)-mediated multidrug resistance (MDR) in cancer: in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of a Selective Phosphoinositide-3-Kinase (PI3K)-γ Inhibitor (IPI-549) as an Immuno-Oncology Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. onclive.com [onclive.com]

- 14. Eganelisib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 15. Discovery of novel selective PI3Kγ inhibitors through combining machine learning-based virtual screening with multiple protein structures and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to Investigating PI3Kγ Signaling with a Selective Inhibitor

Foreword: Beyond the Protocol

In the landscape of immuno-oncology and inflammation research, the Phosphoinositide 3-Kinase gamma (PI3Kγ) pathway stands out as a critical node controlling the function of myeloid cells.[1][2][3] Unlike other ubiquitously expressed PI3K isoforms, PI3Kγ is predominantly found in leukocytes, making it a highly attractive therapeutic target.[4][5][6] This guide moves beyond a simple recitation of protocols. It is designed for researchers, scientists, and drug development professionals, providing a framework for understanding and experimentally interrogating the PI3Kγ pathway. We will use Eganelisib (IPI-549), a first-in-class, highly selective PI3Kγ inhibitor, as our exemplar to illustrate key concepts and methodologies.[7][8] Our focus will be on the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust, interpretable data.

The Core of Control: Understanding the PI3Kγ Signaling Axis

PI3Kγ is a class IB lipid kinase that acts as a central hub for signals originating from G-protein coupled receptors (GPCRs), such as chemokine receptors.[9][10][11] Its activation is a key event in the trafficking and function of myeloid cells, including macrophages and myeloid-derived suppressor cells (MDSCs).[3][5][12]

Mechanism of Activation and Downstream Effects:

-

Receptor Activation: Ligands (e.g., chemokines) bind to GPCRs on the myeloid cell surface.

-

PI3Kγ Recruitment & Activation: The activated GPCR recruits and activates PI3Kγ.

-

PIP3 Generation: PI3Kγ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) at the plasma membrane, generating the critical second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1][4][13]

-

Effector Protein Recruitment: PIP3 serves as a docking site for proteins containing a Pleckstrin Homology (PH) domain, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[1][13]

-

Akt Phosphorylation: The recruitment of Akt to the membrane facilitates its phosphorylation and activation by other kinases like PDK1 and mTORC2.[14]

-

Cellular Response: Activated Akt then phosphorylates a multitude of downstream targets, orchestrating cellular processes like migration, survival, and gene expression.[1][13]

Within the tumor microenvironment (TME), this pathway is often hijacked. PI3Kγ signaling in tumor-associated macrophages (TAMs) and MDSCs promotes an immunosuppressive, pro-tumor (M2-like) phenotype.[15][16] These cells secrete anti-inflammatory cytokines like IL-10 and TGF-β, suppress T-cell activity, and foster tumor growth and metastasis.[1][12][17]

Visualizing the Pathway

Caption: The PI3Kγ signaling cascade initiated by GPCR activation.

Mechanism of Inhibition: How Eganelisib Reshapes the TME

Eganelisib (IPI-549) is an ATP-competitive inhibitor highly selective for the gamma isoform of PI3K.[7][8] By binding to the kinase domain of PI3Kγ, it prevents the phosphorylation of PIP2 to PIP3, effectively shutting down the downstream signaling cascade.[7]

The therapeutic rationale is compelling: inhibiting PI3Kγ is hypothesized to reprogram pro-tumor myeloid cells into an anti-tumor, pro-inflammatory (M1-like) state.[15][18] This shift reduces the production of immunosuppressive factors and enhances the recruitment and activation of cytotoxic T cells, thereby restoring anti-tumor immunity.[16][19][20] This mechanism provides a strong synergy with checkpoint inhibitors like anti-PD-1, which rely on a pre-existing T-cell response.[18]

The Scientist's Toolkit: Core Experimental Workflows

Investigating a PI3Kγ inhibitor requires a multi-faceted approach, moving from direct target engagement in biochemical assays to complex functional outcomes in cellular and in vivo models.

Workflow 1: Confirming Target Engagement - Biochemical & Cellular Assays

The foundational step is to confirm that your inhibitor directly inhibits PI3Kγ kinase activity and engages the target in a cellular context.

Causality: This assay directly measures the ability of the inhibitor to block the enzymatic activity of purified PI3Kγ, providing a quantitative measure of potency (IC50). It isolates the drug-target interaction from any cellular complexity.

Recommended Protocol: ADP-Glo™ Luminescence-Based Assay

The ADP-Glo™ assay is a robust method that quantifies the amount of ADP produced during the kinase reaction.[21][22] Less ADP corresponds to greater inhibition.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare PI3K Kinase Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA).[22] Prepare a solution of purified recombinant PI3Kγ enzyme and its lipid substrate (PIP2).

-

Inhibitor Dilution: Create a serial dilution of Eganelisib (or your test compound) in the kinase buffer. A common starting range is 10 µM down to low nM concentrations. Include a DMSO-only vehicle control.

-

Kinase Reaction: In a 384-well plate, add the PI3Kγ enzyme and your inhibitor dilutions. Allow to incubate for ~30-45 minutes at room temperature to permit binding.[21]

-

Initiate Reaction: Add a mixture of ATP and the PIP2 substrate to start the kinase reaction. Incubate for 1 hour at room temperature.[21]

-

Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP.

-

Signal Generation: Add Kinase Detection Reagent, which converts the ADP produced into ATP, fueling a luciferase/luciferin reaction that generates a luminescent signal.[22]

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Normalize the data to the vehicle (DMSO) control (0% inhibition) and a no-enzyme control (100% inhibition). Plot the percent inhibition versus the log of the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.[23]

| Parameter | Typical Value | Rationale |

| Eganelisib IC50 | ~1.2 nM[8] | Demonstrates high potency for the target enzyme. |

| ATP Concentration | 25 µM[21] | Should be near the Km for ATP to ensure sensitive detection of competitive inhibitors. |

| Substrate | PIP2:PS vesicles[21] | Mimics the natural lipid substrate in a membrane-like context. |

Causality: This assay verifies that the inhibitor can cross the cell membrane and block PI3Kγ signaling downstream of the target. A reduction in the phosphorylation of Akt at Serine 473 (p-Akt S473) is a canonical and widely accepted biomarker of PI3K pathway inhibition.[13][24]

Step-by-Step Methodology:

-

Cell Culture & Treatment: Culture a relevant myeloid cell line (e.g., RAW 264.7 murine macrophages, or human monocyte-derived macrophages) to ~80% confluency.

-

Serum Starvation (Optional but Recommended): To reduce baseline pathway activation, serum-starve the cells for 4-6 hours prior to treatment.

-

Inhibitor Treatment: Treat cells with a dose-response of Eganelisib for 1-2 hours. Include a DMSO vehicle control.

-

Stimulation: Stimulate the cells with a GPCR agonist relevant to your cell type (e.g., C5a, SDF-1α, or LPS) for 15-30 minutes to robustly activate the PI3Kγ pathway.

-

Cell Lysis: Immediately place plates on ice, wash twice with ice-cold PBS, and add ice-cold RIPA Lysis Buffer supplemented with fresh protease and phosphatase inhibitor cocktails.[25][26] The use of phosphatase inhibitors is absolutely critical to preserve the phosphorylation state of Akt.[26]

-

Lysate Preparation: Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet debris.[24][25]

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE: Normalize protein amounts (load 20-30 µg per lane), add Laemmli buffer, boil for 5 minutes, and load onto an SDS-PAGE gel.[13]

-

Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in TBS with 0.1% Tween-20 (TBST).[27] BSA is often preferred over milk for phospho-antibodies to reduce background.[27]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against p-Akt (Ser473) diluted in 5% BSA/TBST.[27]

-

Secondary Antibody Incubation: Wash the membrane extensively with TBST, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Apply an ECL substrate and visualize the chemiluminescent signal using an imaging system.[24]

-

Stripping and Re-probing: To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Akt.[13]

-

Analysis: Use densitometry software to quantify band intensities. Normalize the p-Akt signal to the total Akt signal for each sample.[13][24]

Workflow 2: Assessing Functional Impact - Immune Cell Polarization

Causality: PI3Kγ inhibition is intended to repolarize immunosuppressive M2-like macrophages towards a pro-inflammatory M1-like state.[15] This functional assay directly tests this central hypothesis of the drug's mechanism of action.

Recommended Protocol: In Vitro Macrophage Polarization Assay

Step-by-Step Methodology:

-

Macrophage Generation: Isolate CD14+ monocytes from healthy human donor PBMCs. Differentiate them into naive (M0) macrophages by culturing for 7 days in RPMI-1640 medium containing 50 ng/mL M-CSF.[28][29]

-

Polarization Setup: Seed the M0 macrophages into plates. Treat the cells with Eganelisib (or DMSO vehicle) for 1-2 hours.

-

Induce Polarization: Add polarizing stimuli.

-

Incubation: Culture the cells for 24-48 hours.

-

Analysis (Multi-parametric):

-

Cytokine Secretion (ELISA/MSD): Collect the culture supernatant and measure the concentration of key cytokines. M1 macrophages produce high levels of TNF-α, IL-12, and IL-6.[28] M2 macrophages produce high levels of IL-10.[28] A successful repolarization by Eganelisib would show a decrease in IL-10 and an increase in TNF-α in the M2-stimulated condition.

-

Surface Marker Expression (Flow Cytometry): Harvest the cells and stain with fluorochrome-conjugated antibodies. Analyze by flow cytometry. M1 markers include CD80 and CD86. M2 markers include CD206 and CD163.[30]

-

Gene Expression (qPCR): Lyse the cells, extract RNA, and perform qPCR.[28] Analyze M1-associated genes (e.g., NOS2, IL1B, TNF) and M2-associated genes (e.g., ARG1, MRC1, IL10).[28]

-

Visualizing the Experimental Workflow

Caption: Workflow for assessing cellular target engagement via p-Akt Western Blot.

Trustworthiness: Building Self-Validating Systems

Every experiment must be designed with internal controls that validate the results.

-

Vehicle Control (DMSO): This is the most critical control. It ensures that the observed effects are due to the inhibitor itself and not the solvent it's dissolved in.

-

Positive and Negative Controls: In the macrophage polarization assay, the M1 (LPS/IFN-γ) and M2 (IL-4/IL-13) conditions serve as positive controls for the respective phenotypes. A non-stimulated M0 culture is the negative control.

-

Loading Controls (Western Blot): Probing for total Akt or a housekeeping protein (like GAPDH or β-actin) is non-negotiable. It confirms that any change in the p-Akt signal is due to altered phosphorylation, not differences in the amount of protein loaded per lane.[13]

-

Dose-Response Curves: Never rely on a single concentration. A clear dose-dependent effect strongly supports a specific, on-target mechanism. A sharp drop-off in cell viability at higher concentrations that doesn't correlate with target inhibition may indicate off-target toxicity.[23]

Future Directions & In Vivo Considerations

While this guide focuses on foundational in vitro assays, the ultimate test of a PI3Kγ inhibitor is in a complex biological system.

-

In Vivo Models: Syngeneic mouse tumor models are essential for studying the impact of PI3Kγ inhibition on the TME and anti-tumor immunity.[1] Key readouts include tumor growth delay, analysis of tumor-infiltrating immune cells by flow cytometry (e.g., CD8+ T cells, MDSCs, TAMs), and assessment of immunological memory.[20]

-

Combination Therapies: Preclinical studies have shown strong synergy between PI3Kγ inhibitors and checkpoint blockade (e.g., anti-PD-1).[1][16] Designing experiments to test these combinations is a logical next step.

-

Translational Biomarkers: The assays described here, particularly p-Akt analysis and immune cell phenotyping, can be adapted to analyze clinical samples, bridging the gap between preclinical discovery and patient response.

By employing these rigorous, well-controlled experimental workflows, researchers can confidently dissect the PI3Kγ signaling pathway and accurately characterize the activity of novel inhibitors, paving the way for new therapeutic strategies in oncology and inflammatory disease.

References

- BenchChem. (n.d.). Application Notes and Protocols: Cell-Based Assays for Measuring PI3K-delta and PI3K-gamma Inhibition.

-

Wikipedia. (2024). Eganelisib. Retrieved from [Link]

-

Ghebremedhin, A., & Varner, J. A. (2025). PI3Kγ in Tumour Inflammation: Bridging Immune Response and Cancer Progression—A Mini‐Review. Immunology, 176(2), 215-223. Retrieved from [Link]

- Anonymous. (2024, June 21). What are PI3Kγ inhibitors and how do they work?

-

Ghebremedhin, A., & Varner, J. A. (2025). PI3Kγ in Tumour Inflammation: Bridging Immune Response and Cancer Progression—A Mini‐Review. Semantic Scholar. Retrieved from [Link]

- BenchChem. (n.d.). Application Notes and Protocols for Western Blot Analysis of p-AKT (Ser473) Following Liraglutide Acetate Treatment.

-

Kaneda, M. M., et al. (2016). PI3Kγ activates integrin α4 promotes immune suppressive myeloid cell polarization during tumor progression. Cancer Research. Retrieved from [Link]

-

Kaneda, M. M., et al. (2016). PI3Kγ Activates Integrin α 4 and Promotes Immune Suppressive Myeloid Cell Polarization during Tumor Progression. Cancer Research, 76(21), 6185-6195. Retrieved from [Link]

- BenchChem. (n.d.). Application Notes and Protocols for Akt Inhibitor VIII in Western Blot Analysis of p-Akt.

-

ResearchGate. (n.d.). p110 γ PI3K activity is necessary and sufficient to promote myeloid cell trafficking to tumors. Retrieved from [Link]

-

Ghebremedhin, A., & Varner, J. A. (2025). PI3Kγ in Tumour Inflammation: Bridging Immune Response and Cancer Progression-A Mini-Review. Immunology, 176(2), 215-223. Retrieved from [Link]

-

Patsnap Synapse. (n.d.). Eganelisib - Drug Targets, Indications, Patents. Retrieved from [Link]

-

Kaneda, M. M., et al. (2014). Abstract 3650: PI3-kinase gamma controls the macrophage M1-M2 switch, thereby promoting tumor immunosuppression and progression. Cancer Research. Retrieved from [Link]

-

Hirsch, E., et al. (2001). PI3Kgamma is a key regulator of inflammatory responses and cardiovascular homeostasis. FEBS Letters, 493(1-2), 51-5. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). M1 Macrophage Polarization Assay. Retrieved from [Link]

-

Devaud, C., et al. (2019). Strategies to Overcome Failures in T-Cell Immunotherapies by Targeting PI3K-δ and –γ. Frontiers in Immunology, 10, 333. Retrieved from [Link]

- BenchChem. (n.d.). Application Notes: Macrophage Polarization Assay Using Mifamurtide TFA.

-

Kaneda, M. M., et al. (2016). PI3Kγ is a molecular switch that controls immune suppression. Nature, 539(7629), 437-442. Retrieved from [Link]

-

AdisInsight. (n.d.). Eganelisib. Retrieved from [Link]

-

Varner, J. A., & Ghebremedhin, A. (2022). Abstract 2056: PI3Kgamma inhibition reduces inflammation and promotes survival in cancer and SARS-CoV-2. Cancer Research. Retrieved from [Link]

-

Anonymous. (n.d.). Targeting PI3K-gamma in myeloid driven tumour immune suppression: a systematic review and meta-analysis of the preclinical literature. National Institutes of Health. Retrieved from [Link]

-

DiPippo, A. J., et al. (2023). Eganelisib, a First-in-Class PI3K-γ Inhibitor, in Patients with Advanced Solid Tumors: Results of the Phase 1/1b MARIO-1 Trial. Clinical Cancer Research, 29(13), 2445-2456. Retrieved from [Link]

-

Anonymous. (n.d.). A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages. National Institutes of Health. Retrieved from [Link]

-

OncLive. (2020, November 13). Investigational PI3K-γ Inhibitor Eganelisib Plus Nivolumab Elicits Early Efficacy in Head and Neck Cancer, Melanoma. Retrieved from [Link]

- Lonza. (n.d.). Macrophage Polarization and Phagocytosis Assay - Instruction for use.

-

Creative Biolabs. (n.d.). Macrophage Polarization Assay. Retrieved from [Link]

-

ResearchGate. (n.d.). Macrophage PI3Kγ suppresses T cell activation. Retrieved from [Link]

-

Bentham Science. (n.d.). Phosphoinositide 3-Kinase Gamma (PI3Kγ) Inhibitors for the Treatment of Inflammation and Autoimmune Disease. Retrieved from [Link]

-

Takahashi, H., et al. (2020). Abstract 1077: Macrophage PI3Kγ controls T cell activation and T cell memory generation through the production of IL-12. Cancer Research. Retrieved from [Link]

- BenchChem. (n.d.). Application Notes and Protocols for Western Blot Analysis of p-Akt Following Silmitasertib Treatment.

-

BPS Bioscience. (n.d.). PI3Kγ (p110γ/PIK3R5) Assay Kit. Retrieved from [Link]

-

Camps, M., et al. (2005). Phosphoinositide 3-kinase gamma (PI3Kgamma) inhibitors for the treatment of inflammation and autoimmune disease. Current Medicinal Chemistry, 12(13), 1547-60. Retrieved from [Link]

-

ResearchGate. (n.d.). PI3K activity assays. Retrieved from [Link]

-

Rathinaswamy, M. K., et al. (2022). Allosteric activation or inhibition of PI3Kγ mediated through conformational changes in the p110γ helical domain. eLife, 11, e78184. Retrieved from [Link]

-

Wang, Y., et al. (2022). Discovery of novel selective PI3Kγ inhibitors through combining machine learning-based virtual screening with multiple protein structures and bio-evaluation. Journal of Cheminformatics, 14(1), 69. Retrieved from [Link]

-

ResearchGate. (2014, October 24). What are the important points for the detection of phospho-Akt in western blot? Retrieved from [Link]

-

Wang, Y., et al. (2019). Discovery of a novel phosphoinositide 3-kinase gamma (PI3Kγ) inhibitor against hematologic malignancies and theoretical studies on its PI3Kγ-specific binding mechanisms. RSC Advances, 9(39), 22631-22641. Retrieved from [Link]

- Cell Signaling Technology. (2007). Phospho-Akt (Ser473) Antibody.

-

Li, Y., et al. (2023). Development of PI3Kγ selective inhibitors: the strategies and application. Acta Pharmaceutica Sinica B, 13(10), 4055-4071. Retrieved from [Link]

- BenchChem. (n.d.). PI3K-IN-23 off-target effects in cell-based assays.

-

Buhlmann Diagnostics Corp. (n.d.). Kinase Inhibition Assays. Retrieved from [Link]

-

Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

-

Wang, Y., et al. (2019). Discovery of a novel phosphoinositide 3-kinase gamma (PI3Kγ) inhibitor against hematologic malignancies and theoretical studies on its PI3Kγ-specific binding mechanisms. RSC Advances, 9(39), 22631-22641. Retrieved from [Link]

-

Trauner, D., et al. (2021). Selective PI3Kγ Inhibitors for in vivo Studies. ResearchGate. Retrieved from [Link]

Sources

- 1. PI3Kγ in Tumour Inflammation: Bridging Immune Response and Cancer Progression—A Mini‐Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PI3Kγ in Tumour Inflammation: Bridging Immune Response and Cancer Progression—A Mini‐Review | Semantic Scholar [semanticscholar.org]

- 3. PI3Kγ in Tumour Inflammation: Bridging Immune Response and Cancer Progression-A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are PI3Kγ inhibitors and how do they work? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Targeting PI3K-gamma in myeloid driven tumour immune suppression: a systematic review and meta-analysis of the preclinical literature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Eganelisib - Wikipedia [en.wikipedia.org]

- 8. Eganelisib, a First-in-Class PI3K-γ Inhibitor, in Patients with Advanced Solid Tumors: Results of the Phase 1/1b MARIO-1 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PI3Kgamma is a key regulator of inflammatory responses and cardiovascular homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Strategies to Overcome Failures in T-Cell Immunotherapies by Targeting PI3K-δ and –γ [frontiersin.org]

- 11. Phosphoinositide 3-kinase gamma (PI3Kgamma) inhibitors for the treatment of inflammation and autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. PI3Kγ activates integrin α4 promotes immune suppressive myeloid cell polarization during tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. PI3Kγ is a molecular switch that controls immune suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. onclive.com [onclive.com]

- 19. researchgate.net [researchgate.net]

- 20. aacrjournals.org [aacrjournals.org]

- 21. Discovery of novel selective PI3Kγ inhibitors through combining machine learning-based virtual screening with multiple protein structures and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. promega.es [promega.es]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. researchgate.net [researchgate.net]

- 27. ccrod.cancer.gov [ccrod.cancer.gov]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Macrophage Polarization Assay - Creative Biolabs [macrophage.creative-biolabs.com]

A Technical Guide to the Crystal Structure Analysis of PI3Kgamma in Complex with a Selective Inhibitor

This guide provides an in-depth analysis of the crystal structure of Phosphoinositide 3-Kinase Gamma (PI3Kγ) in complex with a selective inhibitor. It is designed for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery and structural biology. We will explore the strategic rationale behind experimental choices, present detailed methodologies, and dissect the structural insights that drive modern drug design.

Introduction: PI3Kγ as a Critical Therapeutic Target

The Phosphoinositide 3-Kinase (PI3K) family of enzymes is central to a vast array of cellular processes, including growth, proliferation, survival, and motility.[1] These enzymes phosphorylate the 3'-hydroxyl group of phosphoinositides, generating critical second messengers. The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancer, making it a high-priority target for therapeutic intervention.[2][3]

Class I PI3Ks are heterodimers composed of a catalytic (p110) and a regulatory subunit.[4] The gamma isoform, PI3Kγ (encoded by PIK3CG), is primarily expressed in leukocytes and plays a pivotal role in linking G-protein coupled receptor (GPCR) signaling to immune cell function.[5][6] Its involvement in neutrophil migration, mast cell degranulation, and T-cell activation has established PI3Kγ as a key mediator of inflammation and immune responses.[2][6] Consequently, selective inhibition of PI3Kγ represents a promising therapeutic strategy for a range of inflammatory conditions, autoimmune diseases, and for modulating the tumor microenvironment in immuno-oncology.[7]

The primary challenge in targeting PI3Kγ is achieving isoform selectivity due to the high degree of homology across the ATP-binding sites of Class I PI3Ks (α, β, δ, and γ).[8] This guide uses the crystal structure of PI3Kγ in complex with the selective inhibitor IPI-549 (eganelisib) as a case study to illuminate how structural biology provides a blueprint for overcoming this challenge.

The PI3Kγ Signaling Cascade

PI3Kγ is uniquely activated downstream of GPCRs.[6] Upon ligand binding, the Gβγ subunits of the dissociated heterotrimeric G-protein recruit the PI3Kγ heterodimer to the plasma membrane.[9][10] This colocalization allows the p110γ catalytic subunit to access its substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), converting it to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, such as AKT and PDK1, initiating a downstream signaling cascade that regulates a multitude of cellular functions.[2][5]

Caption: The PI3Kγ signaling pathway initiated by GPCR activation.

Methodologies for Structural Determination

Obtaining a high-resolution crystal structure of a protein-inhibitor complex is a multi-step process that demands precision at every stage. The causality behind each step is critical for success.

Caption: Workflow for protein-inhibitor crystal structure determination.

Protein Expression and Purification

The foundation of a successful structural study is a highly pure, stable, and homogenous protein sample.[11]

-

Rationale for Expression System: For human PI3Kγ, the baculovirus expression vector system (BEVS) using insect cells, such as Spodoptera frugiperda (Sf9), is frequently chosen.[12][13][14][15] This eukaryotic system provides the necessary machinery for proper protein folding and post-translational modifications that may be absent in bacterial systems, which is often critical for the function and stability of complex human proteins like kinases.

Protocol: Expression and Purification of p110γ

-

Cloning: The human PIK3CG gene (p110γ catalytic subunit) is cloned into a baculovirus transfer vector (e.g., pFastBac) containing an N-terminal affinity tag, such as a hexahistidine (6xHis) tag, for purification.

-

Baculovirus Generation: The recombinant vector is transformed into DH10Bac E. coli to generate a recombinant bacmid. The bacmid DNA is then transfected into Sf9 cells to produce high-titer recombinant baculovirus.

-

Protein Expression: A large-scale culture of Sf9 cells is infected with the high-titer virus. Cells are grown for 48-72 hours post-infection to allow for maximal protein expression.

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors and DNase. Lysis is performed via sonication or microfluidization on ice.

-

Affinity Chromatography: The cleared lysate is loaded onto a Ni-NTA affinity column. The 6xHis-tagged p110γ binds to the resin. After extensive washing to remove contaminants, the protein is eluted using an imidazole gradient.

-

Size-Exclusion Chromatography (SEC): The eluate from the affinity step is concentrated and loaded onto a SEC column (e.g., Superdex 200). This step serves a dual purpose: it polishes the purification by separating the protein from aggregates and smaller contaminants, and it places the protein into a final, stable buffer suitable for crystallization.

-

Quality Control: The purity of the final protein sample is assessed by SDS-PAGE and should be >95%.[11] Protein identity and integrity are confirmed by mass spectrometry. The final protein concentration is determined using a spectrophotometer (A280).

Co-crystallization

To capture the inhibitor-bound state, co-crystallization is often preferred over soaking for initial studies, as it ensures the ligand is present throughout the crystal lattice formation, potentially stabilizing a specific conformation.[16]

Protocol: Co-crystallization by Vapor Diffusion

-

Complex Formation: Purified p110γ protein is incubated with a 3-5 fold molar excess of the inhibitor (IPI-549) for at least one hour on ice to ensure saturation of the binding site.

-

Screening: The protein-inhibitor complex is subjected to high-throughput screening using commercially available sparse-matrix screens. The hanging-drop vapor diffusion method is commonly used.[11]

-

A small drop (e.g., 1 µL) containing the protein-inhibitor complex is mixed with an equal volume of the reservoir solution (precipitant cocktail).

-

This drop is suspended over a larger reservoir (~500 µL) of the same solution in a sealed well.

-

Water vapor slowly diffuses from the drop to the more concentrated reservoir solution, gradually increasing the concentration of protein and precipitant in the drop, driving the system toward supersaturation and nucleation.

-

-

Optimization: Initial "hits" (conditions that produce microcrystals) are optimized by systematically varying the pH, precipitant concentration, and additives to improve crystal size and quality.

Structural Analysis of the PI3Kγ-IPI-549 Complex (PDB: 6XRL)

The crystal structure of human PI3Kγ in complex with IPI-549 was solved at a resolution of 2.99 Å, providing a detailed view of the molecular interactions that govern its potency and selectivity.[12]

Crystallographic Data Summary

| Data Parameter | Value |

| PDB ID | 6XRL[12] |

| Resolution (Å) | 2.99[12] |

| R-work / R-free | 0.202 / 0.269[12] |

| Space Group | P 21 21 21 |

| Expression System | Spodoptera frugiperda[12] |

| Method | X-RAY DIFFRACTION[12] |

Inhibitor Binding and Key Interactions

IPI-549 binds within the ATP-binding pocket located between the N- and C-lobes of the kinase domain. The binding is characterized by a network of specific hydrogen bonds and hydrophobic interactions.

-

Hinge Region Interaction: Like many kinase inhibitors, IPI-549 forms critical hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-lobes. Specifically, bicyclic hinge-binding motifs are capable of forming more than one hydrogen bond with this region, a key feature for potent inhibition.[12][17] A common interaction for PI3K inhibitors involves the backbone NH of Valine 882.[18]

-

Hydrophobic Pockets: The inhibitor occupies several key pockets within the active site, including the adenine pocket where the ATP purine ring would normally bind.

The Structural Basis of Isoform Selectivity

The true power of this crystal structure lies in its ability to explain the γ-selectivity of IPI-549. High sequence homology across PI3K isoforms makes designing selective inhibitors a significant challenge.[8] IPI-549 achieves its selectivity by exploiting subtle differences in the topology and amino acid composition of the binding site.[12]

-

The "Selectivity Pocket": The inhibitor projects a substituent into a region adjacent to the ATP site known as the selectivity pocket. This pocket varies in size and character across the different PI3K isoforms, and IPI-549 is shaped to fit optimally within the γ-isoform's pocket.

-

The "Alkyl-Induced" Pocket: The structure reveals that IPI-549 binding induces and occupies a transient hydrophobic pocket.[12][17] The ability of an inhibitor to access this "alkyl-induced" pocket is a key determinant of γ-selectivity. This demonstrates that greater selectivity can be achieved by inhibitors that not only fit into the existing shape of the active site but also stabilize unique, isoform-specific conformations.[7][12]

Implications for Structure-Based Drug Design

The PI3Kγ-IPI-549 crystal structure is a powerful tool for prospective drug design.[8] It provides a rational basis for designing next-generation inhibitors with enhanced potency, selectivity, and improved pharmacological properties.

-

Targeting Selectivity Determinants: Future design efforts can focus on optimizing inhibitor moieties that extend into the selectivity and alkyl-induced pockets to further enhance affinity and selectivity for PI3Kγ over the α, β, and δ isoforms.[7][17]

-

Optimizing Hinge Binding: The structure confirms that multi-point hydrogen bonding to the hinge region is a highly effective strategy for achieving potent inhibition.[12] Medicinal chemists can use this information to design novel hinge-binding motifs.

-

Computational Modeling: The high-resolution structure serves as a validated template for computational methods like molecular docking and molecular dynamics simulations, allowing for the virtual screening of large compound libraries and the in silico optimization of lead compounds before committing to costly chemical synthesis.[19]

Conclusion

The crystal structure analysis of PI3Kγ with a selective inhibitor like IPI-549 provides an atomic-level roadmap for understanding molecular recognition and the principles of isoform-selective drug design. By integrating detailed biochemical and biophysical methodologies with high-resolution structural data, researchers can move beyond serendipitous discovery to a rational, structure-guided approach. This framework not only accelerates the development of potent and selective PI3Kγ inhibitors for treating inflammatory and oncologic diseases but also provides a transferable paradigm for tackling selectivity challenges across the broader landscape of kinase drug discovery.

References

-

Kurz, S., et al. (2009). PI3Kgamma is a key regulator of inflammatory responses and cardiovascular homeostasis. PubMed. Available at: [Link]

-

Reactome Pathway Database. (2009). G beta:gamma signalling through PI3Kgamma. Available at: [Link]

-

Semantic Scholar. (n.d.). Designing Small Molecule PI3Kγ Inhibitors: A Review of Structure-Based Methods and Computational Approaches. Available at: [Link]

-

IJPSR. (2025). PI3KΓ: A KEY PLAYER IN CANCER SIGNALLING PATHWAYS AND THERAPEUTIC TARGET FOR CANCER TREATMENT. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Li, Y., et al. (2019). Rational Design of Novel Phosphoinositide 3-Kinase Gamma (PI3Kγ) Selective Inhibitors: A Computational Investigation Integrating 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation. PubMed. Available at: [Link]

-

Zhang, Y., et al. (2021). Discovery of novel selective PI3Kγ inhibitors through combining machine learning-based virtual screening with multiple protein structures and bio-evaluation. PubMed Central. Available at: [Link]

-

Ghigo, A., et al. (2020). Roles of phosphatidyl inositol 3 kinase gamma (PI3Kγ) in respiratory diseases. Cell Stress. Available at: [Link]

-

PubChem. (n.d.). G beta:gamma signalling through PI3Kgamma. PubChem Pathway. Available at: [Link]

-

RCSB PDB. (2020). 6XRL: Crystal structure of human PI3K-gamma in complex with inhibitor IPI-549. Available at: [Link]

-

RCSB PDB. (2020). 6T3C: Crystal structure of PI3Kgamma in complex with DNA-PK inhibitor AZD7648. Available at: [Link]

-

RCSB PDB. (2010). 3L54: Structure of Pi3K gamma with inhibitor. Available at: [Link]

-

ResearchGate. (n.d.). Structure of 1 in PI3Kγ. ResearchGate. Available at: [Link]

-

Walker, N. P., et al. (2020). Discovery of Potent and Selective PI3Kγ Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). 2D structure of the PI3Kγ inhibitors that are available in their biological form. ResearchGate. Available at: [Link]

-

RCSB PDB. (2011). 3APD: Crystal structure of human PI3K-gamma in complex with CH5108134. Available at: [Link]

-

RCSB PDB. (2012). 4ANW: Complexes of PI3Kgamma with isoform selective inhibitors. Available at: [Link]

-

Berndt, A., et al. (2010). The p110δ crystal structure uncovers mechanisms for selectivity and potency of novel PI3K inhibitors. PubMed Central. Available at: [Link]

-

Zhang, Y., et al. (2023). Development of PI3Kγ selective inhibitors: the strategies and application. PubMed. Available at: [Link]

-

Venable, J. D., et al. (2010). Phosphoinositide 3-kinase gamma (PI3Kgamma) inhibitors for the treatment of inflammation and autoimmune disease. PubMed. Available at: [Link]

-

Wikipedia. (n.d.). Phosphoinositide 3-kinase inhibitor. Available at: [Link]

-

Vadas, O., et al. (2017). Design and purification of active truncated phosphoinositide 3-kinase gamma protein constructs for structural studies. PubMed. Available at: [Link]

-

Yang, H., et al. (2022). Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK). PubMed Central. Available at: [Link]

-

ResearchGate. (n.d.). The workflow of this study. a cluster analysis of crystal PI3Kγ proteins. ResearchGate. Available at: [Link]

-

Pacold, M. E., et al. (2000). Crystal structure and functional analysis of Ras binding to its effector phosphoinositide 3-kinase gamma. PubMed. Available at: [Link]

-

MDPI. (2023). The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. Available at: [Link]

-

Liu, N., et al. (2015). Class I phosphatidylinositol 3-kinase inhibitors for cancer therapy. PubMed Central. Available at: [Link]

-

Wagh, K., et al. (2022). Preparing for successful protein crystallization experiments. PubMed Central. Available at: [Link]

-

Schiebel, J., et al. (2016). Guidelines for the successful generation of protein–ligand complex crystals. PubMed Central. Available at: [Link]

Sources

- 1. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]

- 2. ijpsr.com [ijpsr.com]

- 3. Class I phosphatidylinositol 3-kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The p110δ crystal structure uncovers mechanisms for selectivity and potency of novel PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI3Kgamma is a key regulator of inflammatory responses and cardiovascular homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phosphoinositide 3-kinase gamma (PI3Kgamma) inhibitors for the treatment of inflammation and autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of PI3Kγ selective inhibitors: the strategies and application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rational Design of Novel Phosphoinositide 3-Kinase Gamma (PI3Kγ) Selective Inhibitors: A Computational Investigation Integrating 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reactome | G beta:gamma signalling through PI3Kgamma [reactome.org]

- 10. G beta:gamma signalling through PI3Kgamma | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Preparing for successful protein crystallization experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rcsb.org [rcsb.org]

- 13. rcsb.org [rcsb.org]

- 14. rcsb.org [rcsb.org]

- 15. Design and purification of active truncated phosphoinositide 3-kinase gamma protein constructs for structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Discovery of novel selective PI3Kγ inhibitors through combining machine learning-based virtual screening with multiple protein structures and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of a PI3Kγ Inhibitor: Eganelisib (IPI-549)

Note from the Scientist: The topic "PI3Kgamma inhibitor 1" is a generic placeholder. To provide a scientifically rigorous and data-rich guide, this document will focus on Eganelisib (IPI-549) , a first-in-class, selective PI3Kγ inhibitor with extensive preclinical and clinical data. This allows for a detailed exploration of real-world pharmacokinetics and pharmacodynamics, grounded in published, verifiable research.

Introduction: The Rationale for Targeting PI3Kγ in Immuno-Oncology

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, and infiltrating immune cells.[1] A key mechanism of tumor immune evasion involves the recruitment and polarization of myeloid cells, such as tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), into an immunosuppressive state.[2][3] These cells actively suppress the function of cytotoxic T-cells, which are critical for anti-tumor immunity.

Phosphoinositide-3-kinase gamma (PI3Kγ) has emerged as a critical molecular switch controlling the immunosuppressive functions of myeloid cells.[2][4] It is the predominant PI3K isoform in myeloid cells, with limited expression elsewhere, making it an attractive therapeutic target.[1][2] Inhibition of PI3Kγ is hypothesized to reprogram these suppressive myeloid cells to a pro-inflammatory, anti-tumor phenotype, thereby enhancing the efficacy of other immunotherapies like checkpoint inhibitors.[2][4][5]

Eganelisib (IPI-549) is a first-in-class, orally administered, potent, and highly selective PI3Kγ inhibitor.[2][6][7][8] This guide provides a comprehensive technical overview of its pharmacodynamic (PD) and pharmacokinetic (PK) properties, detailing the methodologies used for its characterization and the integration of these data to inform clinical development.

Part 1: Pharmacodynamics (PD) — Target Engagement and Biological Effect

Pharmacodynamics describes the biochemical and physiological effects of a drug on the body. For eganelisib, this involves confirming target engagement (i.e., binding to and inhibiting PI3Kγ) and measuring the downstream biological consequences of this inhibition.

Mechanism of Action: Reprogramming the Myeloid Compartment

PI3Kγ, activated by G-protein coupled receptors (GPCRs), phosphorylates PIP2 to generate PIP3, a key secondary messenger.[9] This initiates a signaling cascade, primarily through AKT, that promotes an immunosuppressive (M2-like) phenotype in macrophages.[4][5][10] This M2-like state is characterized by the production of anti-inflammatory cytokines (e.g., IL-10, TGFβ) and factors that promote angiogenesis and tissue repair, which tumors co-opt for growth.[4][5]

Eganelisib selectively binds to and inhibits the catalytic activity of PI3Kγ, blocking PIP3 production.[7] This blockade shifts the balance, promoting a pro-inflammatory (M1-like) phenotype.[4] This reprogramming leads to the production of immune-activating cytokines (e.g., IL-12, IFNγ), enhanced antigen presentation, and ultimately, the activation and recruitment of cytotoxic CD8+ T-cells to the tumor.[2][5]

In Vitro Characterization: Potency and Selectivity

The initial characterization of a kinase inhibitor involves determining its potency (how much drug is needed to inhibit the target) and selectivity (how specifically it inhibits the target versus other kinases).

| Parameter | Value | Selectivity vs. Other PI3K Isoforms | Source |

| Biochemical IC50 (PI3Kγ) | 16 nM | >100-fold vs. other kinases | [7] |

| Cellular p-AKT IC50 (PI3Kγ) | 1.2 nM | >146-fold vs. Class I PI3K isoforms | [2][7] |

| Binding Affinity (Kd) | 290 pM | >58-fold vs. other Class I PI3K isoforms | [7] |

Protocol: Biochemical PI3Kγ Kinase Activity Assay

This protocol provides a framework for assessing the direct inhibitory effect of a compound on recombinant PI3Kγ enzyme activity. Luminescence-based assays like the ADP-Glo™ Kinase Assay are common.[11][12]

-

Reagent Preparation:

-

Prepare a kinase reaction buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025 mg/ml BSA).[12]

-

Prepare a lipid substrate mixture containing the PI3Kγ substrate, PIP2, in liposome form.[11]

-

Serially dilute the test inhibitor (Eganelisib) in DMSO, followed by a further dilution in kinase buffer.

-

Prepare a solution of recombinant PI3Kγ enzyme in kinase buffer.

-

-

Kinase Reaction:

-

Signal Detection (ADP-Glo™ Method):

-

Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes.

-

Measure the luminescence signal using a plate reader. The signal is directly proportional to PI3Kγ activity.

-

-

Data Analysis:

-

Plot the luminescence signal against the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

-

In Vivo PD & Biomarker Analysis

Translating in vitro findings to a living system is crucial. In vivo PD studies in preclinical models (e.g., syngeneic tumor-bearing mice) aim to confirm that eganelisib can achieve sufficient exposure to inhibit PI3Kγ in the TME and elicit the desired biological response.

Key PD Biomarkers:

-

Target Engagement: Reduction of phosphorylated AKT (p-AKT) in tumor-infiltrating myeloid cells.

-

Myeloid Reprogramming: Changes in macrophage polarization markers (e.g., decrease in M2 markers like CD206, increase in M1 markers like iNOS), and altered cytokine/chemokine profiles (e.g., increased CXCL9/10, IFNγ).[3]

-

Immune Activation: Increased density and activation of CD8+ T-cells within the tumor.[2][3]

Protocol: Phospho-Flow Cytometry for p-AKT in Myeloid Cells

This method allows for the quantification of intracellular signaling proteins like p-AKT within specific immune cell subsets from a heterogeneous sample like a dissociated tumor.[13][14]

-

Sample Preparation:

-

Prepare a single-cell suspension from the collected tumor tissue via enzymatic and mechanical dissociation.

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

-

Cell Surface Staining:

-

Stain the live cells with a cocktail of fluorescently-conjugated antibodies against surface markers to identify myeloid populations (e.g., CD45, CD11b, F4/80, Ly6G, Ly6C). Incubate on ice, protected from light.

-

-

Fixation:

-

Permeabilization:

-

Intracellular Staining:

-

Wash the permeabilized cells.

-

Stain with a fluorescently-conjugated antibody specific for phosphorylated AKT (Ser473).[16] Incubate at room temperature.

-

-

Data Acquisition & Analysis:

-

Wash the cells and resuspend in FACS buffer.

-

Acquire data on a multi-parameter flow cytometer.

-

Analyze the data using flow cytometry software. Gate on the myeloid population of interest (e.g., CD45+CD11b+F4/80+) and quantify the median fluorescence intensity (MFI) of the p-AKT signal in treated vs. vehicle control groups.

-

Part 2: Pharmacokinetics (PK) — Drug Disposition

Pharmacokinetics describes what the body does to a drug, encompassing its Absorption, Distribution, Metabolism, and Excretion (ADME). Understanding the PK profile is essential for designing a dosing regimen that maintains drug concentrations within the therapeutic window.

Preclinical and Clinical PK Profile

Eganelisib was designed for oral administration and has demonstrated favorable PK properties across multiple species, supporting once-daily dosing.[2]

Preclinical Pharmacokinetic Parameters [2]

| Species | Oral Bioavailability (%) | Key Characteristics |

| Mouse, Rat, Dog, Monkey | ≥31% | Low clearance, distributes well into tissues |

Clinical Pharmacokinetic Observations (MARIO-1 Trial) [2]

The first-in-human MARIO-1 study evaluated eganelisib as a monotherapy and in combination with nivolumab.[2][17][18] PK assessments were a key objective to establish a safe and effective dose.[2][17]

| Dose Range Studied | Dosing Regimen | Key Findings |

| 10-60 mg (mono) | Once Daily (QD) | Favorable PK/PD margin observed at 30 mg and 40 mg doses. |

| 20-40 mg (combo) | Once Daily (QD) | These doses were chosen for further Phase 2 development. |

Bioanalytical Methods: Quantifying Drug Levels

Accurate quantification of the drug and its metabolites in biological matrices (plasma, tissue) is the foundation of PK analysis. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for small molecule bioanalysis due to its high sensitivity, selectivity, and robustness.[19][20][21]

Protocol: General LC-MS/MS Method for Eganelisib in Plasma

-

Sample Preparation (Protein Precipitation):

-

To a 50 µL aliquot of plasma in a 96-well plate, add an internal standard (a structurally similar molecule, often a stable-isotope labeled version of the drug).

-

Add a protein precipitation solvent, such as acetonitrile or methanol, to denature and precipitate plasma proteins.[22]

-

Vortex and then centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant, containing the drug and internal standard, to a new plate for analysis.

-

-

Liquid Chromatography (LC):

-

Inject the prepared sample onto a reverse-phase HPLC or UPLC column (e.g., a C18 column).

-

Use a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the analyte from endogenous matrix components.

-

-

Mass Spectrometry (MS/MS):

-

The column eluent is directed into the ion source of a triple quadrupole mass spectrometer.

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.

-

Q1 (First Quadrupole): Selects the precursor ion (the specific mass-to-charge ratio [m/z] of eganelisib).

-

Q2 (Collision Cell): The precursor ion is fragmented by collision with an inert gas (e.g., argon).

-

Q3 (Third Quadrupole): Selects a specific product ion (a characteristic fragment of eganelisib).

-

-

This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from other molecules.[21]

-

-

Quantification:

-

A calibration curve is generated by spiking known concentrations of eganelisib into blank plasma and analyzing them alongside the study samples.

-

The concentration of eganelisib in the unknown samples is determined by comparing the ratio of the analyte peak area to the internal standard peak area against the calibration curve.

-

Part 3: PK/PD Integration and Translational Science

The ultimate goal is to link drug exposure (PK) to the biological effect (PD). This relationship is critical for selecting the optimal dose and schedule for clinical trials, known as the Recommended Phase 2 Dose (RP2D).

Establishing the Exposure-Response Relationship

By collecting matched PK and PD samples in preclinical models and clinical trials, a relationship between drug concentration and target modulation can be established. For eganelisib, this involves correlating plasma concentrations with the degree of p-AKT inhibition in circulating or tumor-infiltrating myeloid cells.

The MARIO-1 trial successfully used PK and PD data to select the 30 mg and 40 mg daily doses for further study, as these doses demonstrated a favorable balance of safety, target engagement, and anti-tumor activity.[2] This data-driven approach is fundamental to modern drug development.

Conclusion and Future Directions

Eganelisib (IPI-549) exemplifies a modern, mechanism-driven approach to cancer therapy. Its favorable pharmacokinetic profile allows for oral, once-daily dosing that achieves sufficient exposure to engage its pharmacodynamic target, PI3Kγ. By selectively inhibiting this kinase in myeloid cells, eganelisib can reprogram the immunosuppressive tumor microenvironment, creating a more favorable setting for anti-tumor immunity. The careful integration of preclinical and clinical PK/PD data has been instrumental in guiding its development, particularly in combination with immune checkpoint inhibitors for various solid tumors.[2][3][23] Future research will continue to explore optimal combination strategies and identify patient populations most likely to benefit from this novel immuno-oncology agent.

References

-

Eganelisib, a First-in-Class PI3K-γ Inhibitor, in Patients with Advanced Solid Tumors: Results of the Phase 1/1b MARIO-1 Trial. National Institutes of Health (NIH). [Link]

-

A Dose-Escalation Study to Evaluate the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of IPI-549. ClinicalTrials.gov. [Link]

-

EGANELISIB – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. [Link]

-

Phospho-Flow Cytometry Protocol for Analysis of Kinase Signaling in Samples. Creative Biolabs. [Link]

-

Abstract 3650: PI3-kinase gamma controls the macrophage M1-M2 switch, thereby promoting tumor immunosuppression and progression. AACR Journals. [Link]

-

PI3Kγ Activates Integrin α 4 and Promotes Immune Suppressive Myeloid Cell Polarization during Tumor Progression. AACR Journals. [Link]

-

Eganelisib combined with immune checkpoint inhibitor therapy and chemotherapy in frontline metastatic triple-negative breast cancer triggers macrophage reprogramming, immune activation and extracellular matrix reorganization in the tumor microenvironment. The Journal for ImmunoTherapy of Cancer. [Link]

-

Evaluation of IPI-549 Combined With Front-line Treatments in Pts. With Triple-Negative Breast Cancer or Renal Cell Carcinoma (MARIO-3). ClinicalTrials.gov. [Link]

-

Eganelisib. Wikipedia. [Link]

-

Targeting PI3K-gamma in myeloid driven tumour immune suppression: a systematic review and meta-analysis of the preclinical literature. National Institutes of Health (NIH). [Link]

-

PI3Kγ maintains the self-renewal of acute myeloid leukemia stem cells by regulating the pentose phosphate pathway. Blood | American Society of Hematology - ASH Publications. [Link]

-

Targeting a Lineage-Specific PI3Kγ/ AKT Signaling Molecule in Acute Myeloid Leukemia Using a Heterobifunctional Degrader Molecule. Research Communities by Springer Nature. [Link]

-

Eganelisib, a First-in-Class PI3Kγ Inhibitor, in Patients with Advanced Solid Tumors: Results of the Phase 1/1b MARIO-1 Trial. ResearchGate. [Link]

-

Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. Merck Millipore. [Link]

-

Small and Large Molecule LC-MS. IQVIA Laboratories. [Link]

-

Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International. [Link]

-

In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io. [Link]

-

Molecular basis for Gβγ-mediated activation of phosphoinositide 3-kinase γ. National Institutes of Health (NIH). [Link]

-

Small Molecule Bioanalysis. Anapharm Bioanalytics. [Link]

-

Quantitative bioanalysis by LC-MS for the development of biological drugs. Bioanalysis Zone. [Link]

-

Mastering Phospho Flow: Optimizing Immune Cell Activation Assays. YouTube. [Link]

-

Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. [Link]

-

Eganelisib, a First-in-Class PI3Kγ Inhibitor, in Patients with Advanced Solid Tumors: Results of the Phase 1/1b MARIO-1 Trial. PubMed. [Link]

-

Phospho-Specific Flow Cytometry Reveals Signaling Heterogeneity in T-Cell Acute Lymphoblastic Leukemia Cell Lines. National Institutes of Health (NIH). [Link]

Sources

- 1. Targeting PI3K-gamma in myeloid driven tumour immune suppression: a systematic review and meta-analysis of the preclinical literature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eganelisib, a First-in-Class PI3K-γ Inhibitor, in Patients with Advanced Solid Tumors: Results of the Phase 1/1b MARIO-1 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jitc.bmj.com [jitc.bmj.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. clinicaltrials.eu [clinicaltrials.eu]

- 7. selleckchem.com [selleckchem.com]

- 8. Eganelisib - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ashpublications.org [ashpublications.org]

- 11. Molecular basis for Gβγ-mediated activation of phosphoinositide 3-kinase γ - PMC [pmc.ncbi.nlm.nih.gov]

- 12. promega.es [promega.es]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. Phospho-Specific Flow Cytometry Reveals Signaling Heterogeneity in T-Cell Acute Lymphoblastic Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. Phospho-AKT1 (Ser473) Monoclonal Antibody (SDRNR), APC (17-9715-42) [thermofisher.com]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

- 18. Eganelisib, a First-in-Class PI3Kγ Inhibitor, in Patients with Advanced Solid Tumors: Results of the Phase 1/1b MARIO-1 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. labs.iqvia.com [labs.iqvia.com]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. info.bioanalysis-zone.com [info.bioanalysis-zone.com]

- 22. youtube.com [youtube.com]

- 23. A Dose-Escalation Study to Evaluate the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of IPI-549 [clin.larvol.com]

The Synthesis and Purification of Eganelisib (IPI-549): A Technical Guide for Drug Development Professionals

Abstract